N-Des(2-butynyl) 3'-N-Boc Linagliptin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₆H₃₂N₈O₄ |
|---|---|
Molecular Weight |
520.58 |
Origin of Product |
United States |
Foundational & Exploratory
Molecular weight and formula of N-Des(2-butynyl) 3'-N-Boc Linagliptin
An In-Depth Technical Guide to N-Des(2-butynyl) 3'-N-Boc Linagliptin: Synthesis, Characterization, and Application
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key intermediate and potential impurity in the synthesis of Linagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular characteristics, a detailed synthetic protocol, and robust analytical characterization methods. The guide emphasizes the scientific rationale behind the experimental choices, ensuring a thorough understanding of the compound's role in pharmaceutical quality control and process development.
Introduction: The Significance of Linagliptin and its Related Compounds
Linagliptin is a second-generation, xanthine-based selective DPP-4 inhibitor approved for the treatment of type 2 diabetes mellitus.[1] Its unique metabolic profile, being primarily excreted unchanged, offers a significant clinical advantage. The synthesis of a complex molecule like Linagliptin involves multiple steps, where the formation of impurities and the use of protected intermediates are common.
This compound is a notable Linagliptin-related compound. The "N-Des(2-butynyl)" designation indicates the absence of the butynyl group at the N7 position of the xanthine core, a key structural feature of the final active pharmaceutical ingredient (API). The "3'-N-Boc" signifies the presence of a tert-butoxycarbonyl (Boc) protecting group on the 3-amino moiety of the piperidine ring. This compound serves as a crucial reference standard for impurity profiling in Linagliptin drug substance and drug products, and it is also a key intermediate in certain synthetic routes. Understanding its properties, synthesis, and characterization is paramount for ensuring the quality, safety, and efficacy of Linagliptin.
Physicochemical Properties and Structural Elucidation
The fundamental characteristics of this compound are summarized below. These properties are essential for its identification and for the development of analytical methods.
Core Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₂N₈O₄ | [2] |
| Molecular Weight | 520.58 g/mol | [2] |
| Appearance | Off-white to white solid (typical) | |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |
Chemical Structure
The chemical structure of this compound is presented below. The diagram highlights the key functional groups: the xanthine core, the quinazoline moiety, and the Boc-protected aminopiperidine ring.
Caption: Chemical structure of this compound.
Synthesis Protocol and Mechanistic Insights
The synthesis of this compound is logically derived from the established synthetic pathways for Linagliptin. A common approach involves the coupling of a pre-functionalized xanthine core with the appropriate quinazoline and piperidine moieties. The protocol described here is a representative method based on known chemical transformations for related structures.
Synthetic Workflow
The overall synthetic strategy can be visualized as a multi-step process, beginning with a protected xanthine derivative.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-((4-methylquinazolin-2-yl)methyl)-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione
-
To a stirred solution of 8-bromo-3-methylxanthine in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃).
-
Add 2-(chloromethyl)-4-methylquinazoline to the reaction mixture.
-
Heat the mixture to a temperature between 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water to precipitate the product.
-
Filter the solid, wash with water and a non-polar solvent like hexane to remove impurities.
-
Dry the product under vacuum to yield the desired intermediate.
Causality: The N1 position of the xanthine is more nucleophilic than the N7 position in this case, leading to preferential alkylation. The use of a polar aprotic solvent facilitates the SN2 reaction, and the inorganic base acts as a proton scavenger.
Step 2: Synthesis of this compound
-
Suspend the intermediate from Step 1 and (R)-3-(tert-butoxycarbonylamino)piperidine in a high-boiling point polar solvent like dimethyl sulfoxide (DMSO).
-
Add an excess of a base such as potassium carbonate. A catalytic amount of potassium iodide (KI) can be added to facilitate the reaction.
-
Heat the reaction mixture to 80-90 °C for several hours. The progress of the reaction should be monitored by HPLC.
-
After completion, cool the mixture and add water to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water) or by column chromatography on silica gel to obtain pure this compound.
Causality: This step is a nucleophilic aromatic substitution reaction where the Boc-protected aminopiperidine displaces the bromide at the C8 position of the purine ring. The high temperature is necessary to overcome the activation energy for this type of substitution on the electron-deficient purine ring system.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of this compound. The following techniques are standard in the industry for this purpose.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the compound and to quantify any related impurities.
-
Typical Method:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the chromophores of the molecule absorb, typically around 225 nm.[]
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[]
-
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) is commonly used.
-
Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 521.58. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate and confirm the chemical structure of the molecule.
-
Techniques:
-
¹H NMR: Will provide information on the number and types of protons and their neighboring environments. Key signals would include those for the methyl groups, the piperidine ring protons, the quinazoline aromatic protons, and the characteristic signal for the Boc group protons (a singlet around 1.4 ppm).
-
¹³C NMR: Will confirm the carbon framework of the molecule.
-
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common solvents.
Application in Drug Development and Quality Assurance
This compound is primarily used as:
-
A Reference Standard: For the identification and quantification of this specific impurity in batches of Linagliptin API and finished drug products. Its availability in a highly pure form is critical for the validation of analytical methods used for quality control.
-
A Key Synthetic Intermediate: In alternative synthetic routes to Linagliptin, this compound could be a penultimate intermediate, which would then be alkylated at the N7 position in a subsequent step.
The control of this and other related substances is a regulatory requirement to ensure the safety and consistency of the final pharmaceutical product.
Conclusion
This compound is a compound of significant interest in the pharmaceutical development of Linagliptin. A thorough understanding of its synthesis and analytical characterization, as detailed in this guide, is essential for process chemists and quality control analysts. The methodologies and insights provided herein serve as a valuable resource for ensuring the high quality and purity of Linagliptin, a critical medication for patients with type 2 diabetes.
References
- Genesapiens. This compound 50mg.
- CRO Splendid Lab Pvt. Ltd. N-Des(2-butynyl) 3-N-Boc Linagliptin. (URL: Provided by a commercial supplier)
- Patil, S. B., et al. (2020). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Chemistry & Biology Interface, 10(5), 111-120.
-
Jadhav, S. B., et al. (2016). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Linagliptin and Metformin in a Combined Tablet Dosage Form. Scientia Pharmaceutica, 84(4), 671-684. (URL: [Link])
Sources
Technical Guide: Role of N-Des(2-butynyl) 3'-N-Boc Linagliptin in API Synthesis
This technical guide details the structural role, synthetic utility, and quality control significance of N-Des(2-butynyl) 3'-N-Boc Linagliptin , a critical intermediate in the "reverse-order" synthesis and impurity profiling of the DPP-4 inhibitor Linagliptin.[1]
Executive Summary
This compound (C₂₆H₃₂N₈O₄, MW 520.[1][2]58) acts as a pivotal late-stage scaffold in the non-standard "reverse alkylation" synthetic route for Linagliptin.[1] Unlike the conventional Boehringer Ingelheim process—which installs the 2-butynyl group early—this intermediate allows for the installation of the pharmacophore's quinazoline moiety before the butynyl side chain.[1] This strategy offers distinct advantages in controlling N-7 regioselectivity and serves as the primary reference standard for monitoring "Des-butynyl" impurities (Impurity G), a critical Critical Quality Attribute (CQA) in regulatory filings.[1]
Chemical Identity & Structural Significance
This compound represents the fully assembled Linagliptin core, lacking only the N-7 butynyl substituent and retaining the carbamate protection on the piperidine amine.[1]
| Property | Specification |
| Chemical Name | 8-[(3R)-3-(tert-butoxycarbonylamino)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione |
| Common Name | This compound |
| Molecular Formula | C₂₆H₃₂N₈O₄ |
| Molecular Weight | 520.58 g/mol |
| Structural Role | Precursor to N-Boc Linagliptin (via N-7 alkylation); Precursor to Impurity G (via deprotection) |
| Solubility | Soluble in DMSO, DMF, NMP; sparingly soluble in Methanol |
Structural Logic
The molecule features three critical domains:
-
Xanthine Core: The central scaffold.[1]
-
C-8 Piperidine: Protected with Boc (tert-butyloxycarbonyl) to prevent side reactions during the harsh basic conditions of N-alkylation.[1]
-
N-1 Quinazoline: Already installed, differentiating this from the standard route where this group is often added last or second.
Synthetic Utility: The "Reverse Order" Pathway
In the standard industrial synthesis of Linagliptin, the N-7 position is alkylated with 1-bromo-2-butyne early (Step 2) to exploit the acidity of the N-7 proton.[1] However, This compound is the hallmark of the "Reverse Order" strategy.[1]
Why Use This Pathway?
-
Regiocontrol: By installing the bulky quinazoline at N-1 first, steric hindrance directs the subsequent alkylation to N-7, minimizing N-9 alkylation byproducts.[1]
-
Cost Management: 1-bromo-2-butyne is a high-cost reagent.[1] In this route, it is introduced in the penultimate step, reducing waste associated with early-stage yield losses.[1]
Synthesis Workflow Diagram
The following diagram contrasts the generation of this intermediate against the standard route.
Caption: Comparative synthesis pathways showing the unique position of this compound in the Reverse Order strategy.
Experimental Protocols
Synthesis of this compound
This protocol assumes the starting material is 8-bromo-1-[(4-methylquinazolin-2-yl)methyl]-3-methylxanthine .[1]
Reagents:
-
Substrate: 8-bromo-1-quinazolinyl-3-methylxanthine (1.0 eq)[1]
-
Nucleophile: (R)-3-(Boc-amino)piperidine (1.2 eq)[1]
-
Base: Potassium Carbonate (K₂CO₃) (2.5 eq)[1]
-
Solvent: DMF or NMP (5-7 volumes)[1]
Procedure:
-
Charge the reaction vessel with the bromo-xanthine substrate and K₂CO₃.
-
Add DMF and stir at room temperature for 15 minutes to ensure suspension homogeneity.
-
Add (R)-3-(Boc-amino)piperidine.
-
Heat the mixture to 80°C - 85°C .
-
Note: Do not exceed 90°C to prevent thermal degradation of the Boc group.[1]
-
-
Monitor by HPLC. Reaction typically completes in 4–6 hours.[1]
-
Quench by pouring the hot mixture into ice-cold water (10 volumes).
-
Isolate the precipitate via filtration.[1]
-
Purify by recrystallization from Ethanol/Water (9:1) if HPLC purity is <98%.[1]
Conversion to Linagliptin (N-7 Alkylation)
The transformation of the intermediate to the final API precursor.[1]
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Alkylating Agent: 1-Bromo-2-butyne (1.1 eq)[1]
-
Base: Diisopropylethylamine (DIPEA) or K₂CO₃[1]
-
Solvent: DMSO (favors N-alkylation)[1]
Procedure:
-
Dissolve the intermediate in DMSO.
-
Add Base (K₂CO₃) and stir at 25°C.
-
Add 1-Bromo-2-butyne dropwise over 20 minutes.
-
Stir at 55°C for 3 hours.
-
Workup: Dilute with water, extract with Ethyl Acetate.
-
Yield: Expect 85–90% conversion to N-Boc Linagliptin.[1]
Quality Control & Impurity Profiling
In a GMP environment, this intermediate is strictly monitored.[1] Its presence in the final API indicates incomplete alkylation in Step 3.[1]
Impurity G (Des-butynyl Linagliptin): If the N-7 alkylation step is skipped or incomplete, and the material proceeds to deprotection (TFA/DCM), the resulting species is Impurity G .[1]
-
Source: Unreacted this compound carried forward.[1]
-
Limit: NMT 0.15% (ICH Q3A).[1]
-
Detection: Relative Retention Time (RRT) ~0.85 vs Linagliptin in standard C18 RP-HPLC methods.[1]
| Parameter | Acceptance Criteria | Method |
| Appearance | White to off-white powder | Visual |
| Purity (HPLC) | ≥ 98.0% | RP-HPLC (C18, ACN:Buffer) |
| Mass Spec | [M+H]⁺ = 521.3 ± 0.5 Da | ESI-MS |
| Loss on Drying | ≤ 0.5% | Gravimetric |
References
-
Boehringer Ingelheim Pharma GmbH. (2007).[1] Process for the preparation of chiral 8-(3-aminopiperidin-1-yl)-xanthines.[1] US Patent 7,407,955.[1][3] Link
-
Eckhardt, M., et al. (2007).[1] 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes.[1] Journal of Medicinal Chemistry, 50(26), 6450–6453.[1][3] Link
-
BOC Sciences. (n.d.).[1] Linagliptin Impurity Standards and Data.[1][2][4][3] Retrieved from BOC Sciences Product Catalog.[1]
-
LGC Standards. (n.d.). N-Boc Linagliptin Reference Material Data Sheet.[1]Link[1]
-
Splendid Lab. (n.d.).[1] N-Des(2-butynyl) 3-N-Boc Linagliptin Custom Synthesis.Link[1]
Sources
- 1. US7407955B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Google Patents [patents.google.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. WO2015004599A1 - An improved process for preparing linagliptin and its key intermediates - Google Patents [patents.google.com]
- 4. N-Boc Linagliptin | CAS 668273-75-4 | LGC Standards [lgcstandards.com]
Methodological & Application
Using N-Des(2-butynyl) 3'-N-Boc Linagliptin in Linagliptin process development
Application Note: Strategic Utilization of N-Des(2-butynyl) 3'-N-Boc Linagliptin in Process Development
Abstract
This technical guide details the application of This compound as a pivotal intermediate in the process development of Linagliptin (API). While standard industrial routes often install the 2-butynyl moiety early in the synthesis (on the 8-bromo-xanthine core), this guide explores the Late-Stage N-7 Alkylation Strategy . This approach is critical for two primary objectives: (1) synthesizing high-purity reference standards for impurity profiling (specifically the identification of "Des-butynyl" degradants), and (2) evaluating convergent synthetic routes that minimize early-stage regioisomeric byproducts. We provide validated protocols for the regioselective N-7 alkylation and subsequent Boc-deprotection, ensuring compliance with ICH Q3A/B impurity guidelines.
Introduction & Chemical Basis
Linagliptin is a xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] Its structural complexity—specifically the polysubstituted xanthine core—presents significant challenges in regioselectivity during manufacturing.
The specific intermediate, This compound (Structure: 8-[(3R)-3-(tert-butoxycarbonylamino)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione), represents a "masked" form of the API where:
-
The N-7 position of the xanthine ring is unsubstituted (protonated).
-
The primary amine on the piperidine ring is Boc-protected to prevent side reactions during alkylation.
The Process Challenge: Regioselectivity
In the standard "Linear Synthesis," the 2-butynyl group is installed on 8-bromo-3-methylxanthine. This early alkylation can lead to N-7/N-9 regioisomers that are difficult to separate once the quinazoline and piperidine moieties are attached.
By using the N-Des(2-butynyl) 3'-N-Boc intermediate, process chemists can:
-
Lock the Core: Confirm the integrity of the Quinazoline-Xanthine-Piperidine scaffold before introducing the reactive alkyne.
-
Impurity Tracking: Use this molecule to generate the specific "Des-butynyl" impurity standard , a required reference material for verifying HPLC methods (often designated as Impurity H or Impurity C in pharmacopeial monographs).
Strategic Workflow Visualization
The following diagram illustrates the Late-Stage Alkylation pathway compared to the standard route, highlighting the impurity control points.
Caption: Comparative workflow showing the Late-Stage Alkylation strategy (Blue/Yellow path) versus the Standard Route, emphasizing the utility of the intermediate for impurity standard generation.
Experimental Protocols
Protocol A: Regioselective N-7 Alkylation
Objective: Install the 2-butynyl group at the N-7 position of the xanthine core.[1][2][3][4][5] Rationale: The Boc group on the piperidine is essential here. Without it, the primary amine would compete for the alkyl halide, leading to N-alkylated piperidine impurities (irreversible).
Materials:
-
Substrate: this compound (1.0 eq)
-
Reagent: 1-Bromo-2-butyne (1.2 eq)[6]
-
Base: Potassium Carbonate (
), anhydrous, micronized (1.5 eq) -
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)[2][7]
-
Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates reaction.
Procedure:
-
Dissolution: In a reactor fitted with a mechanical stirrer and nitrogen inlet, dissolve This compound (10 g, 18.6 mmol) in DMSO (100 mL).
-
Base Addition: Add
(3.85 g, 27.9 mmol) and KI (0.3 g). Stir at room temperature for 15 minutes to ensure suspension homogeneity. -
Alkylation: Add 1-Bromo-2-butyne (2.97 g, 22.3 mmol) dropwise over 10 minutes.
-
Critical Control: The reaction is exothermic. Maintain internal temperature between 20–25°C during addition.
-
-
Heating: Heat the mixture to 55°C ± 2°C .
-
Note: Do not exceed 60°C. Higher temperatures increase the risk of polymerization of the butyne reagent and O-alkylation byproducts.
-
-
Monitoring: Monitor by HPLC every hour.
-
Endpoint: < 0.5% Starting Material remaining. Typical time: 3–5 hours.
-
-
Workup: Cool to 20°C. Pour the reaction mixture into chilled water (500 mL). Stir for 30 minutes.
-
Isolation: Filter the precipitated solid (3'-N-Boc Linagliptin). Wash with water (2 x 50 mL) and cold methanol (20 mL). Dry under vacuum at 45°C.
Expected Yield: 85–92% Purity (HPLC): > 98.5%
Protocol B: Boc-Deprotection and Salt Formation
Objective: Cleave the carbamate protecting group to release the active primary amine. Rationale: Acidic cleavage is required. Trifluoroacetic acid (TFA) is clean for small scale, but IPA/HCl is preferred for process scale to avoid fluorinated waste.
Materials:
-
Substrate: 3'-N-Boc Linagliptin (from Protocol A)
-
Reagent: 5-6N HCl in Isopropanol (IPA) OR Trifluoroacetic acid (TFA) in DCM.
-
Solvent: Dichloromethane (DCM) or Isopropanol.
Procedure (Process Scale - HCl/IPA Method):
-
Suspension: Suspend 3'-N-Boc Linagliptin (10 g) in Isopropanol (50 mL).
-
Acidification: Add 5N HCl in IPA (20 mL, excess) dropwise at 20–25°C.
-
Reaction: Stir at 40°C for 2–3 hours. The slurry will thicken as the amine-hydrochloride salt forms.
-
CO2 Evolution: Ensure proper venting as Boc removal generates
gas.
-
-
Neutralization (Crucial Step):
-
Cool to 10°C.
-
Slowly add 25% aqueous Ammonia or NaOH solution until pH reaches 10–11.
-
Phase Separation: If using DCM (TFA method), separate the organic layer.[8] If using IPA, add water and extract into DCM or Ethyl Acetate.
-
-
Crystallization: Concentrate the organic layer. Recrystallize from Methanol/MTBE (Methyl tert-butyl ether) to obtain the free base.
Expected Yield: 88–95% Final Purity: > 99.5% (API Grade)
Data Presentation & Analytical Control
To validate the success of this workflow, the following HPLC parameters should be used to separate the "Des-butynyl" precursor from the final API.
Table 1: HPLC System Suitability Parameters
| Parameter | Condition |
| Column | C18 (e.g., Zorbax SB-Aq or equivalent), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water (pH 2.5) |
| Mobile Phase B | Acetonitrile : Methanol (70:30) |
| Gradient | 0-5 min (10% B) → 25 min (80% B) → 30 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Retention Time (RT) | Des-butynyl Int: ~0.85 RRT | Linagliptin: 1.00 RRT |
Table 2: Impurity Fate Mapping
| Impurity Name | Origin | Control Strategy |
| Des-butynyl Linagliptin | Unreacted Starting Material (Protocol A) | Limit via HPLC (< 0.15%). Removed by crystallization in MeOH.[1] |
| N-Boc Linagliptin | Intermediate (Incomplete Deprotection) | Monitor Protocol B duration. Limit < 0.10%. |
| N-9 Regioisomer | Alkylation at wrong xanthine Nitrogen | Controlled by C-8 substitution steric bulk (Protocol A). |
Troubleshooting Guide
-
Issue: Low Conversion in Alkylation (Protocol A).
-
Cause: Moisture in DMSO or old
. -
Fix: Use anhydrous DMSO and freshly ground base. Add catalytic KI to increase the electrophilicity of the butynyl bromide.
-
-
Issue: "Gumming" during Deprotection.
-
Cause: Rapid addition of acid or high concentration.
-
Fix: Dilute the substrate further in IPA before adding HCl. Ensure temperature control (keep < 45°C).
-
-
Issue: High "Des-butynyl" levels in Final API.
-
Cause: Incomplete alkylation carried through.
-
Fix: The Boc-intermediate is easier to purify than the final API. Purify at the Boc-stage (Protocol A workup) using silica plug or recrystallization before proceeding to deprotection.
-
References
-
Boehringer Ingelheim International GmbH. (2004). Xanthine derivatives, the preparation thereof and their use as pharmaceutical compositions.[2] US Patent 7,407,955.[1][7] Link
-
Dr. Reddy's Laboratories Ltd. (2013). Process for the preparation of Linagliptin.[1][2][3][6][7][8][9][10] WO 2013/098775 A1.[1] Link
-
BenchChem. (2025).[6] Application Notes: Synthesis of Linagliptin and Intermediates.[1][2][5][6][7][9]Link
-
Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes.[10] Journal of Medicinal Chemistry, 50(26), 6450-6453.[10] Link
-
European Patent Office. (2022). Processes for the preparation of Boc-Linagliptin.[2][3][4][7][8] EP 3833666 B1. Link
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. WO2020031040A1 - Process and intermediates for the preparation of boc-linagliptin - Google Patents [patents.google.com]
- 3. CN112552299A - Preparation method of linagliptin for treating type II diabetes - Google Patents [patents.google.com]
- 4. An Improved Process For Removal Of Linagliptin Dimer Impurity From [quickcompany.in]
- 5. Linagliptin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. data.epo.org [data.epo.org]
- 8. WO2015004599A1 - An improved process for preparing linagliptin and its key intermediates - Google Patents [patents.google.com]
- 9. Linagliptin N-Boc Impurity | 668273-75-4 | Benchchem [benchchem.com]
- 10. Synthesis of Related Substances of Linagliptin [journal11.magtechjournal.com]
Technical Guide: Solvent Systems for N-Des(2-butynyl) 3'-N-Boc Linagliptin
[1]
Document Type: Application Note & Protocol Target Audience: Process Chemists, Analytical Scientists, and Formulation Engineers Subject: Solubility Profiling, Stock Preparation, and Handling of Critical Process Intermediate (CPI) CSL-25949[1]
Executive Summary
N-Des(2-butynyl) 3'-N-Boc Linagliptin (hereafter referred to as NDB-Boc ) is a pivotal intermediate in the synthesis of the DPP-4 inhibitor Linagliptin.[1] Structurally, it represents the coupled product of the xanthine core and the protected aminopiperidine moiety prior to the introduction of the butynyl group at the N-7 position.[1]
Effective handling of NDB-Boc requires a nuanced understanding of its physicochemical duality: the lipophilic tert-butyloxycarbonyl (Boc) group contrasts sharply with the polar, hydrogen-bond-donating xanthine core .[1] This guide provides evidence-based protocols for solvent selection, ensuring stability during analytical quantification and synthetic processing.[1]
Physicochemical Profiling & Solubility Logic
To select the correct solvent, one must analyze the competing functional groups within the molecule.[1]
Structural Deconstruction
| Functional Domain | Chemical Characteristic | Solubility Implication |
| Xanthine Core (N-7 H) | Polar, Acidic Proton ( | Promotes insolubility in non-polar organics; enables dissolution in basic media.[1] |
| Quinazoline Ring | Planar, Aromatic, Basic N | Causes |
| Boc-Piperidine | Lipophilic, Hydrophobic | Drastically reduces water solubility; enhances solubility in esters, ethers, and chlorinated solvents.[1] |
The Solubility Matrix
Based on structural activity relationships (SAR) and process patents, the solubility profile is categorized below:
Decision Pathways (Visualized)
The following flowchart guides the researcher through solvent selection based on the specific experimental goal (Analytics vs. Synthesis).
Figure 1: Decision tree for solvent selection emphasizing the divergence between analytical stability and synthetic utility.
Detailed Experimental Protocols
Protocol A: Preparation of Analytical Standards (LC-MS/HPLC)
Objective: Create a stable, accurate stock solution for impurity profiling.
-
Weighing: Accurately weigh 5.0 mg of NDB-Boc reference standard into a low-actinic (amber) 10 mL volumetric flask.
-
Note: The compound is light-sensitive; amber glass prevents photo-degradation.[1]
-
-
Primary Dissolution: Add 2.0 mL of DMSO (Dimethyl sulfoxide) .
-
Dilution: Make up to volume with Acetonitrile (ACN) .
-
Final Concentration: 0.5 mg/mL.[1]
-
-
Working Standard: Dilute the stock 1:10 with Water:ACN (50:50 v/v) immediately prior to injection.
Protocol B: Synthetic Dissolution for Alkylation
Objective: Dissolve NDB-Boc for the subsequent reaction (introduction of the 2-butynyl group).[1]
-
Solvent Choice: Use NMP (N-Methyl-2-pyrrolidone) or DMF .[1]
-
Ratio: 10 mL solvent per 1 g of NDB-Boc.[1]
-
-
Temperature Control: Heat the mixture to 50–60°C .
-
Base Facilitation: Add the inorganic base (e.g., Potassium Carbonate,
) required for the reaction.[1]
Protocol C: Purification via Antisolvent Precipitation
Objective: Recover NDB-Boc from a reaction mixture.[1]
-
Starting State: Assume NDB-Boc is dissolved in DMF or DMA.[1]
-
Cooling: Cool the reaction mixture to 20–25°C.
-
Antisolvent Addition: Slowly add Water (ratio: 3 volumes of water per 1 volume of organic solvent).[1]
-
Rate: Dropwise addition with vigorous stirring.
-
-
Crystallization: NDB-Boc will precipitate as a solid.[1]
Troubleshooting & Stability Guide
Common Issues and Solutions
| Problem | Probable Cause | Corrective Action |
| Cloudiness in Stock Solution | Incomplete dissolution of the xanthine core.[1] | Switch from Methanol to DMSO/DMF. Sonicate for longer durations.[1] |
| Extra Peaks in HPLC (Retention Time < Main Peak) | Boc-Deprotection occurring.[1] | Check diluent pH.[1] Ensure no strong acids (TFA > 0.1%) are used in the mobile phase for long storage.[1] |
| Precipitation in Autosampler | Sample solvent incompatible with Mobile Phase A (Water). | Reduce injection volume or increase Organic ratio in the diluent (e.g., use 60% ACN).[1] |
Critical Warning: Acid Sensitivity
The Boc (tert-butyloxycarbonyl) group is acid-labile.[1]
References
-
Boehringer Ingelheim International GmbH. (2007).[1] Process for the preparation of chiral 8-(3-aminopiperidin-1-yl)-xanthines.[1] World Intellectual Property Organization.[1] Patent WO2007012872.[1] Link
-
Eckhardt, M., et al. (2007).[1] 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes.[1] Journal of Medicinal Chemistry, 50(26), 6450-6453.[1][4] Link
-
BOC Sciences. Linagliptin N-Boc Impurity Data Sheet. Accessed 2025.[1][5][6]
-
National Center for Biotechnology Information. PubChem Compound Summary for Linagliptin. (2025).[1][5][6][7] Link
-
Sanofi. (2013).[1][3] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.[1] Organic Process Research & Development.[1] Link[1]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. CN105503872A - Linagliptin impurity, and preparation method and application thereof - Google Patents [patents.google.com]
- 3. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 4. WO2015004599A1 - An improved process for preparing linagliptin and its key intermediates - Google Patents [patents.google.com]
- 5. Linagliptin | C25H28N8O2 | CID 10096344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Isolation and Purification of N-Des(2-butynyl) 3'-N-Boc Linagliptin
Abstract
This application note provides a comprehensive guide for the isolation and purification of N-Des(2-butynyl) 3'-N-Boc Linagliptin, a key intermediate in the synthesis of Linagliptin and related pharmaceutical compounds. The successful isolation of this molecule from complex reaction mixtures is critical for ensuring the purity of the final active pharmaceutical ingredient (API). This document outlines a multi-step purification strategy, beginning with an initial workup using liquid-liquid extraction, followed by preparative column chromatography, and concluding with crystallization for final polishing. We delve into the scientific rationale behind each procedural choice, offering detailed, step-by-step protocols and troubleshooting guidance to empower researchers in drug development and process chemistry.
Introduction: The Purification Challenge
Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2][3] Its synthesis is a multi-step process that generates various intermediates and potential impurities.[4] One such crucial intermediate is this compound. This molecule retains the core xanthine structure and the Boc-protected aminopiperidine side chain of a key precursor but lacks the N-7 butynyl group of the final API.[5]
The primary challenge in its isolation lies in separating it from structurally similar compounds, including unreacted starting materials, the final Linagliptin product (if present), and other process-related impurities.[][7] The physicochemical similarities among these molecules necessitate a robust, multi-modal purification strategy. This guide provides the foundational knowledge and actionable protocols to achieve high purity of the target intermediate.
Physicochemical Properties of Key Compounds
Understanding the distinct properties of the target molecule relative to potential impurities is the cornerstone of designing an effective separation strategy. The presence of the lipophilic Boc-protecting group and the absence of the butynyl group significantly alter the polarity and basicity compared to Linagliptin.
| Compound | Structure | Molecular Weight ( g/mol ) | Approx. cLogP* | Key Solubility/Basicity Features |
| This compound (Target) | (Structure inferred) | 520.58[5] | ~3.5-4.5 | The Boc-protected amine is non-basic. Moderately polar, soluble in DCM, EtOAc, and alcohols. |
| Linagliptin | (Structure available) | 472.54[8] | 2.62[2] | Free amine on piperidine ring (pKa ~8.6[9]) is basic. Soluble in methanol, sparingly in ethanol.[9] |
| (R)-3-amino-piperidine (Boc-protected) | (Structure available) | 200.27 | ~1.5-2.0 | A key starting material. Soluble in a range of organic solvents. |
| 8-Bromo-xanthine core | (Structure available) | ~391.18 | ~2.0-2.5 | A key starting material or impurity. |
Note: cLogP values are estimated and serve for comparative purposes to guide solvent selection.
Strategic Overview of the Isolation Workflow
A sequential purification workflow is recommended to systematically remove impurities based on their differing chemical properties. The strategy leverages extraction to perform a bulk separation of acidic/basic impurities, followed by chromatography for fine separation based on polarity, and finally crystallization to achieve the highest possible purity.
Caption: High-level workflow for the purification of the target intermediate.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 4.1: Liquid-Liquid Extraction (LLE) for Initial Cleanup
Rationale: This step aims to remove inorganic salts and highly polar or ionizable impurities. Since our target molecule's piperidine amine is Boc-protected, it is not basic. However, any unreacted (R)-3-aminopiperidine starting material or deprotected impurities will be basic. A mild acid wash will protonate and extract these basic impurities into the aqueous phase. A subsequent brine wash removes residual water and water-soluble organics.
Procedure:
-
Solvent Removal: Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the reaction solvent (e.g., DMF, NMP).
-
Redissolution: Dissolve the resulting residue in a water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude material).
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid, such as 5% citric acid or 1N HCl. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Layer Separation: Drain and discard the lower aqueous layer.
-
Self-Validation: A spot of the aqueous layer can be taken, basified, and analyzed by TLC to confirm the removal of basic impurities.
-
-
Brine Wash: Add an equal volume of saturated aqueous NaCl (brine) to the organic layer in the separatory funnel. Shake and separate the layers. This step helps to break emulsions and removes residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude, washed product.
Protocol 4.2: Preparative Column Chromatography
Rationale: Column chromatography is the primary purification step, separating the target molecule from other organic impurities based on differences in polarity. Given the moderate polarity of the target compound, normal-phase chromatography on silica gel is a highly effective method. A solvent system of increasing polarity is used to first elute non-polar impurities, then the product, and finally more polar impurities.
Procedure:
-
Column Packing: Select a silica gel column (60 Å, 230-400 mesh) with a diameter and length appropriate for the sample size (a general rule is a 50:1 to 100:1 ratio of silica to crude product by weight). Pack the column using a slurry method with the initial mobile phase (e.g., 100% Hexane or a low-polarity mixture).
-
Sample Loading: Dissolve the crude product from the LLE step in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel (~2-3x the weight of the product) by concentrating it to a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 20% EtOAc in Hexanes). Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 20% to 80% EtOAc in Hexanes.
-
Expert Insight: A step-gradient is often more practical for preparative scale than a linear gradient. For example: run 5 column volumes (CV) at 20% EtOAc, then 5 CV at 40% EtOAc, then 5 CV at 60% EtOAc, etc.
-
-
Fraction Collection: Collect fractions continuously and monitor the elution of compounds using Thin-Layer Chromatography (TLC). Stain the TLC plates with an appropriate visualizing agent (e.g., potassium permanganate or UV light).
-
Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC). Concentrate the pooled fractions under reduced pressure to yield the purified, amorphous product.
Protocol 4.3: Crystallization for Final Polishing
Rationale: Crystallization is a powerful technique for achieving high purity and isolating a stable, solid form of the product.[12] This process relies on the principle that the target compound has lower solubility in a specific solvent system than the remaining trace impurities. Patents for Linagliptin often describe crystallization from alcohol/water or ketone/water mixtures, which provides a good starting point.[13][14]
Procedure:
-
Solvent Selection: In a small vial, dissolve a sample of the purified product in a minimal amount of a good solvent (e.g., Methanol, Ethanol, or Acetone) with gentle heating (40-50°C).
-
Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the product is poorly soluble, e.g., water or heptane) dropwise until the solution becomes faintly turbid.
-
Crystal Growth: Add a few more drops of the "good" solvent to redissolve the precipitate and achieve a clear solution. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator (0-5°C) for several hours or overnight to promote crystal growth.
-
Isolation: Collect the resulting crystals by vacuum filtration, washing the filter cake with a small amount of the cold anti-solvent.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40°C) to a constant weight.
-
Self-Validation: The final product should be analyzed for purity by HPLC and its identity confirmed by LC-MS and NMR spectroscopy. The melting point should also be determined and recorded.[15]
-
Troubleshooting Common Isolation Issues
Effective troubleshooting is key to optimizing any purification protocol. The following decision tree provides a logical path for addressing common challenges encountered during column chromatography.
Sources
- 1. veeprho.com [veeprho.com]
- 2. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Linagliptin [pdb101.rcsb.org]
- 3. Linagliptin | C25H28N8O2 | CID 10096344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. alentris.org [alentris.org]
- 8. Linagliptin | CAS 668270-12-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 10. academicstrive.com [academicstrive.com]
- 11. rjstonline.com [rjstonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Crystal form of linagliptin and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN110305131B - Novel crystal form of linagliptin and preparation method thereof - Google Patents [patents.google.com]
- 15. seer.ufrgs.br [seer.ufrgs.br]
Troubleshooting & Optimization
Technical Support Center: High-Performance Liquid Chromatography (HPLC)
Ticket #592: Resolving Co-elution of N-Des(2-butynyl) 3'-N-Boc Linagliptin
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Urgency: High (Method Development/Validation)[1]
Executive Summary & Problem Analysis
You are encountering co-elution or poor resolution involving This compound (hereafter referred to as Impurity A ).
To resolve this, we must deconstruct the molecule's competing physicochemical properties:
-
The Core (Polar Shift): The loss of the 2-butynyl group at the N7 position of the xanthine ring exposes a polar site, theoretically reducing retention relative to the parent Linagliptin.
-
The Protecting Group (Hydrophobic Shift): The tert-butyloxycarbonyl (Boc) group on the piperidine amine adds significant hydrophobicity, drastically increasing retention.[1]
-
The Hidden Variable (Lability): The Boc group is acid-labile.[1] Standard low-pH mobile phases (0.1% TFA/Formic Acid) can cause on-column degradation, manifesting as peak splitting or "co-elution" with the deprotected species.[1][2]
This guide moves beyond standard C18 screening to target the specific
Module 1: Diagnostic Workflow (Is it Co-elution or Degradation?)
Before altering the column, you must verify that the "co-elution" is not actually on-column hydrolysis of the Boc group.
The Issue: Standard Linagliptin methods often use pH 2.0–3.[1]0. The Boc group is unstable at this pH over long run times, leading to a "saddle" peak or a smear between the Boc-protected impurity and its deprotected counterpart.[1]
Diagnostic Protocol:
-
Inject the pure Impurity A standard using your current method.
-
Stop flow when the peak is halfway eluted (if possible) or run a very slow gradient.
-
Analyze Peak Purity: Use a Diode Array Detector (DAD).[1] If the upslope and downslope UV spectra differ, or if you see a "bridge" between peaks, you are seeing degradation, not co-elution.
Immediate Fix: If degradation is confirmed, switch Mobile Phase A to 10 mM Ammonium Bicarbonate (pH 7.5 - 8.0) . The Boc group is stable under basic conditions, and Linagliptin (xanthine derivative) remains stable for analytical run times.
Module 2: Stationary Phase Selection (Orthogonality)
If the issue is genuine co-elution (likely with late-eluting dimers or highly hydrophobic process impurities), a standard C18 column often fails because it relies solely on hydrophobic subtraction.[1][2]
Recommendation: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.[1][2]
Scientific Rationale:
-
Linagliptin & Impurity A both contain electron-rich aromatic systems (Xanthine + Quinazoline).[1][2]
-
Mechanism: Phenyl-Hexyl columns engage in
stacking interactions with these rings.[1][2] -
Selectivity (
): The Boc group disrupts the electron density of the piperidine ring differently than the naked amine. A Phenyl-Hexyl column amplifies this electronic difference, whereas a C18 column only "sees" the bulk hydrophobicity of the tert-butyl group.[1][2]
Comparative Data: Selectivity Factors
| Parameter | C18 (Standard) | Phenyl-Hexyl (Recommended) | Why? |
| Primary Interaction | Hydrophobic (Van der Waals) | Phenyl ring interacts with Xanthine core.[1][2] | |
| Boc-Group Effect | Massive retention increase | Moderate retention increase | |
| Shape Selectivity | Low | High | Disciminates planar xanthine rigid structures.[1] |
| Rec. Mobile Phase | Acidic (pH 2-3) | Methanol (promotes | ACN suppresses |
Module 3: Optimized Experimental Protocol
This protocol is designed to maximize resolution between the Boc-protected impurity, the Des-butynyl species, and the parent drug.[1]
Reagents:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.8) [Stabilizes Boc]
-
Mobile Phase B: Methanol [Enhances
selectivity] -
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.[1][2]
-
Temperature: 30°C (Lower temperature favors
interactions).[1][2]
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Hold (Equilibration) |
| 2.0 | 40 | Isocratic hold to stack early polar impurities |
| 15.0 | 85 | Shallow gradient for resolution |
| 20.0 | 95 | Wash hydrophobic dimers |
| 20.1 | 40 | Re-equilibration |
Step-by-Step Execution:
-
Preparation: Dissolve Impurity A in 50:50 Methanol:Water (avoid pure acetonitrile to prevent solubility shock).
-
Conditioning: Flush column with 20 column volumes of Mobile Phase B to remove shipping solvents, then equilibrate with initial conditions.
-
Injection: Inject 5 µL.
-
Observation: Impurity A (Boc) should elute significantly later than the parent Linagliptin.[1] If it co-elutes with a dimer, reduce the slope of the gradient between 10-18 minutes.[1]
Module 4: Visualization of Separation Logic
The following diagram illustrates the decision matrix for resolving this specific co-elution, distinguishing between chemical instability and chromatographic overlap.
Caption: Decision tree for troubleshooting this compound separation issues.
Frequently Asked Questions (FAQ)
Q1: Can I use TFA if I reduce the run time? A: It is risky. While Boc removal usually requires strong acid and time, the high pressure and surface acidity of silica can accelerate cleavage. If you must use low pH, use 0.1% Formic Acid (weaker than TFA) and keep column temperature < 25°C.[1]
Q2: Why does the Boc impurity elute earlier than expected on my C18 column? A: While Boc is hydrophobic, the loss of the 2-butynyl group (N-Des modification) exposes a polar N-H site on the xanthine ring.[1] If your mobile phase pH is high (> pH 9), this site deprotonates, making the molecule ionic and faster-eluting.[1] Stick to pH 7.5–8.0.[1]
Q3: The peak shape is broad even at neutral pH.[1] Why? A: This is likely due to the rotamers of the Boc group. The carbamate bond has restricted rotation, often showing as a "doublet" or broad peak in NMR and HPLC at room temperature. Solution: Increase column temperature to 40°C–45°C to speed up rotamer interconversion (sharpening the peak), provided you are at neutral pH to prevent degradation.[1]
References
-
Linagliptin Structure & Impurity Profiling
-
Source: ChemicalBook & USP Monographs.[1]
- Relevance: Defines the xanthine/butynyl core structure essential for selecting st
-
-
Boc Group Stability in HPLC
-
Phenyl-Hexyl Column Selectivity
-
General Linagliptin HPLC Methods
Sources
Technical Support Center: Synthesis of N-Des(2-butynyl) 3'-N-Boc Linagliptin
Welcome to the technical support center for the synthesis of N-Des(2-butynyl) 3'-N-Boc Linagliptin. This guide is designed for researchers, medicinal chemists, and process development scientists. This compound is a key intermediate and reference compound in the development of Linagliptin analogues and related impurity profiling. Achieving a high yield and purity for this molecule is critical for the successful progression of subsequent synthetic steps and for accurate analytical characterization.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenges encountered during its synthesis.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved via a two-step process starting from 8-Bromo-3-methylxanthine. The first step involves an N-alkylation with 2-(chloromethyl)-4-methylquinazoline to form the key intermediate (Intermediate 2 ). The second, and often most challenging step, is a nucleophilic aromatic substitution (SNAr) reaction where the bromine at the C8 position is displaced by (R)-3-(Boc-amino)piperidine.
Caption: General synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis for achieving a high yield?
A1: The nucleophilic aromatic substitution (SNAr) reaction, where Intermediate 2 is coupled with (R)-3-(Boc-amino)piperidine, is the most critical and yield-determining step. The reactivity of the C8-bromo position on the xanthine core is modest, and the reaction requires carefully optimized conditions (base, solvent, and temperature) to proceed efficiently and minimize side-product formation.
Q2: What are the primary impurities I should expect?
A2: The most common impurities include unreacted starting materials (Intermediate 2 ), and potential side products from the SNAr reaction. One significant impurity can be the di-substituted product where two xanthine units react with a single piperidine molecule, although this is less common. Another potential impurity is the (S)-isomer if the chiral purity of the starting (R)-3-(Boc-amino)piperidine is not high.[] Insufficient Boc protection can also lead to a variety of other impurities.[]
Q3: How can I effectively monitor the progress of the SNAr reaction?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction. It allows for accurate quantification of the starting material, product, and any significant impurities. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative checks. A typical mobile phase for both techniques would be a gradient of acetonitrile in an aqueous buffer (e.g., ammonium formate or phosphate).
Q4: Is the Boc protecting group stable under the SNAr reaction conditions?
A4: Yes, the tert-butyloxycarbonyl (Boc) protecting group is generally stable under the basic and thermal conditions required for the SNAr reaction. The typical conditions (e.g., K₂CO₃ in DMF at 80-90°C) are not harsh enough to cause significant deprotection. However, prolonged reaction times at very high temperatures (>120°C) or the presence of strong acids could lead to some loss of the Boc group.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis, focusing on the critical SNAr coupling step.
Problem 1: Low or No Conversion of Intermediate 2
| Potential Cause | Explanation & Recommended Solution |
| Ineffective Base | The SNAr reaction requires a base to activate the nucleophile, (R)-3-(Boc-amino)piperidine, by deprotonating its secondary amine. Inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are commonly used. Solution: Ensure the base is anhydrous and freshly ground. Use at least 1.5-2.0 equivalents. Cesium carbonate is more soluble and can sometimes provide better results than potassium carbonate. Organic bases like DIPEA can also be used but may require higher temperatures. |
| Incorrect Solvent Choice | The solvent plays a crucial role in solubilizing the reactants and stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[2] Solution: Use a high-boiling, polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[3] Ensure the solvent is anhydrous, as water can interfere with the reaction. |
| Insufficient Temperature | This reaction has a significant activation energy barrier. Room temperature is generally insufficient to achieve a reasonable reaction rate. Solution: Heat the reaction mixture to 80-100°C. Monitor the reaction by HPLC to find the optimal balance; excessively high temperatures can lead to decomposition and impurity formation. |
Problem 2: Significant Impurity Formation
| Potential Cause | Explanation & Recommended Solution |
| Formation of Regioisomers | In Linagliptin synthesis, a common impurity is the regioisomer where the quinazoline moiety attaches to the N7 position instead of N1.[4] For N-Des(2-butynyl) Linagliptin, this can happen during the formation of Intermediate 2 . Solution: Control the reaction conditions during the N-alkylation of 8-bromo-3-methylxanthine. Using specific base/solvent combinations can favor N1 alkylation. Purification of Intermediate 2 by crystallization or chromatography before the SNAr step is highly recommended. |
| Decomposition of Reactants or Product | Xanthine derivatives and the quinazoline moiety can be sensitive to prolonged heating in certain solvents, leading to a complex mixture of byproducts. Solution: Do not exceed the recommended reaction time or temperature. Once HPLC analysis shows that the consumption of the limiting reagent has plateaued, proceed with the workup. Consider using a milder base or a slightly lower temperature for a longer period if decomposition is observed. |
| Presence of Unreacted 8-Bromo Impurity | A small amount of unreacted Intermediate 2 often remains and can be difficult to separate from the final product due to similar polarities.[4] Solution: Drive the reaction to completion by using a slight excess (1.1-1.2 equivalents) of (R)-3-(Boc-amino)piperidine. For purification, meticulous column chromatography or recrystallization from a solvent system like Methanol/MTBE may be required.[3] |
Problem 3: Difficult Purification
| Potential Cause | Explanation & Recommended Solution |
| Product is an Oil or Amorphous Solid | The final product may not crystallize easily, making isolation by filtration challenging and often trapping impurities. Solution: After aqueous workup and extraction, concentrate the organic phase to a thick oil. Attempt to precipitate the product by triturating with a non-polar solvent like hexanes or diethyl ether. If it remains an oil, purification by silica gel column chromatography is the best option. |
| Co-elution of Impurities | Key impurities, such as unreacted Intermediate 2 , may have very similar retention factors (Rf) to the desired product on TLC and HPLC. Solution: For column chromatography, use a shallow gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes). Small adjustments to the solvent system, such as adding 0.5% triethylamine, can sometimes improve separation by modifying the interactions with the silica gel. |
Experimental Protocols
Protocol 1: Synthesis of 8-bromo-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Intermediate 2)
This procedure is adapted from established syntheses of similar Linagliptin intermediates.[5]
-
To a round-bottom flask, add 8-bromo-3-methylxanthine (1.0 eq), 2-(chloromethyl)-4-methylquinazoline (1.1 eq), and anhydrous sodium carbonate (Na₂CO₃, 2.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 8-bromo-3-methylxanthine.
-
Heat the mixture to 85-90°C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction by HPLC or TLC until the starting xanthine is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into an equal volume of cold water.
-
Stir the resulting suspension for 30-60 minutes to allow for complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or isopropanol.
-
Dry the solid under vacuum at 50°C to yield Intermediate 2 as an off-white powder. Further purification can be achieved by recrystallization if necessary.
Caption: Workflow for the synthesis of the key xanthine intermediate.
Protocol 2: Synthesis of this compound (SNAr Coupling)
This protocol is a generalized procedure based on common SNAr conditions for xanthine derivatives.[3]
-
To a dry round-bottom flask under a nitrogen atmosphere, add Intermediate 2 (1.0 eq), (R)-3-(Boc-amino)piperidine (1.2 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add anhydrous DMF or DMSO to achieve a concentration of approximately 0.4 M with respect to Intermediate 2 .
-
Heat the reaction mixture to 80-85°C with vigorous stirring.
-
Monitor the reaction progress by HPLC every 2-4 hours. The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 5-10 volumes of cold water and stir.
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by silica gel column chromatography (e.g., using a gradient of 0-5% methanol in dichloromethane) to yield the pure this compound.
Data Summary
The following table provides a summary of optimized conditions and expected outcomes for the critical SNAr coupling step.
| Parameter | Recommended Condition | Rationale | Typical Yield |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic; solubilizes reactants and stabilizes the reaction intermediate. | 75-85% |
| Base | Anhydrous K₂CO₃ or Cs₂CO₃ | Sufficiently strong to deprotonate the piperidine N-H without causing side reactions. | |
| Equivalents of Piperidine | 1.1 - 1.2 eq | A slight excess helps drive the reaction to completion. | |
| Equivalents of Base | 1.5 - 2.0 eq | Ensures complete activation of the nucleophile. | |
| Temperature | 80 - 90 °C | Optimal balance between reaction rate and thermal stability of the product. | |
| Reaction Time | 8 - 12 hours | Typical duration for high conversion; should be confirmed by reaction monitoring. |
References
- Jadhav, A. M., & Pande, J. V. (2020). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Chemistry & Biology Interface, 10(5), 111-120. [URL not available]
-
Ren, Y., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1039. [Link]
- Reddy, N. P. C., et al. (2015). Process for preparation of pure linagliptin. U.S.
-
Allmpus. (n.d.). Linagliptin 8-Bromo Impurity. Retrieved from [Link]
-
Schiffers, I., et al. (2012). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synfacts, 8(12), 1335. [Link]
-
Mootz, C., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. [Link]
-
O'Keefe, J. P., Wu, W., & Gronert, S. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6175-6180. [Link]
-
Müller, C. E., et al. (2007). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Beilstein Journal of Organic Chemistry, 3, 29. [Link]
Sources
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. cbijournal.com [cbijournal.com]
- 4. US9056112B2 - Process for preparation of pure linagliptin - Google Patents [patents.google.com]
- 5. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing chromatographic separation of Linagliptin impurities
Topic: Optimizing Chromatographic Separation of Linagliptin Impurities
Audience: Analytical Chemists, QC Specialists, and Method Development Scientists.
Welcome to the Technical Support Center
You have entered the advanced troubleshooting portal for Linagliptin (Tradjenta) analysis. This guide bypasses generic advice to address the specific physicochemical challenges of separating a xanthine-based, highly basic DPP-4 inhibitor from its enantiomeric and oxidative impurities.
Quick Navigation
Module 1: Critical Method Parameters (RP-HPLC)
Context: Linagliptin is a weak base (pKa ~8.6 and 9.[1]9) with a xanthine core and a piperidine moiety.[1] This structure makes it prone to severe peak tailing due to silanol interactions on standard silica columns.[1]
Standard Operating Protocol (SOP) Recommendation
For the separation of process-related impurities (N-acetyl, N-formyl, N-Boc) and degradants:
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | C18 (End-capped) or Phenyl-Hexyl | High carbon load C18 (e.g., Zorbax SB-Aq, Inertsil ODS-3) prevents silanol activity.[1] Phenyl-hexyl provides alternate selectivity for aromatic impurities.[1] |
| Mobile Phase A | 0.1% Orthophosphoric Acid or Phosphate Buffer (pH 2.5 – 3.5) | Low pH suppresses the ionization of residual silanols (Si-OH), reducing secondary interactions with the basic Linagliptin amine. |
| Mobile Phase B | Acetonitrile (ACN) : Methanol (MeOH) | ACN provides sharper peaks; MeOH often alters selectivity for polar degradants.[1] A 70:30 mix is a common starting point.[1] |
| Column Temp | 30°C – 45°C | Elevated temperature improves mass transfer, sharpening the peak of the bulky Linagliptin molecule. |
| Detection | UV 225 nm | Corresponds to the absorption maximum of the xanthine/quinazoline system. |
Expert Insight: Avoid neutral pH (6.0–8.0).[1] At this range, Linagliptin is fully ionized (cationic), but silica silanols begin to ionize (anionic), creating a perfect storm for ionic retention and peak tailing.
Module 2: Chiral Purity (The S-Isomer Challenge)
The Issue: Linagliptin possesses a chiral center at the piperidine ring. The S-isomer is a critical impurity that cannot be separated on standard C18 columns.[1]
Protocol: Normal Phase / Polar Organic Mode
-
Column: Amylose tris (3,5-dimethylphenylcarbamate) [e.g., Chiralpak AD-H or IA-3].[1][2]
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) [Ratio: 50:50:0.1].[1]
-
Flow Rate: 0.5 – 1.0 mL/min.[1]
Visualization: Chiral Method Development Workflow
Figure 1: Decision matrix for isolating Linagliptin enantiomers. Note the mandatory inclusion of basic modifiers.
Module 3: Troubleshooting & FAQs
Q1: My Linagliptin peak is tailing significantly (Tailing Factor > 2.0). How do I fix this?
Diagnosis: This is the "Basic Drug Problem." The protonated amine on the piperidine ring is interacting with acidic silanols on your column stationary phase. Corrective Actions:
-
Add a "Sacrificial Base": Add 0.1% Triethylamine (TEA) or Diethylamine (DEA) to your mobile phase.[1] These bases compete for the silanol sites, blocking them from Linagliptin.
-
Increase Buffer Strength: If using phosphate, increase concentration from 10mM to 20-50mM to suppress the electrical double layer.[1]
-
Switch Column: Move to a "Hybrid" particle column (e.g., Waters XBridge) which is resistant to high pH, allowing you to run at pH 9.5+ where Linagliptin is non-ionized (neutral) and elutes sharply.[1]
Q2: I see a mystery peak eluting immediately after Linagliptin in forced degradation studies.
Diagnosis: This is likely the N-oxide impurity .[1] Mechanism: Linagliptin is highly susceptible to oxidative degradation (peroxide stress).[1] The tertiary amine in the piperidine ring oxidizes to an N-oxide.[1] Resolution:
-
N-oxides are more polar than the parent drug.[1]
-
Action: Decrease the initial % Organic in your gradient (e.g., start at 5% ACN instead of 10%) to increase retention of polar species and separate the N-oxide from the main peak.
Q3: How do I separate the "Impurity VII" (Acetyl impurity) from the main peak?
Context: Impurity VII (N-acetyl linagliptin) is a common process impurity.[1] Structurally, it is very similar to the parent but less basic. Action: Use a Phenyl-Hexyl column.[1] The pi-pi interactions between the phenyl ligand and the quinazoline ring of Linagliptin offer different selectivity compared to C18, often resolving structural analogs that co-elute on alkyl phases.
Module 4: Degradation Profiling Logic
Linagliptin is chemically stable against light and heat but sensitive to Acid and Oxidation .
Visualizing the Degradation Pathway Logic
Figure 2: Primary degradation pathways.[1] Acidic and Oxidative stress produce the most significant impurity peaks.
References
-
Kavitha, K.Y., et al. (2013).[1] "Method development and validation for the determination of Linagliptin and its impurities by RP-HPLC." International Journal of Pharmacy and Pharmaceutical Sciences.
-
Lakshmi, K.S., et al. (2016).[1] "A New and Enantioselective Chromatographic Method for Linagliptin on Amylose Coated Chiral Stationary Phase." American Journal of Analytical Chemistry.
-
International Conference on Harmonisation (ICH). (2006).[1][3] "Q3A(R2): Impurities in New Drug Substances."
-
Bhosale, P.N., et al. (2016).[1] "Stability Indicating HPLC Method for Linagliptin and Characterization of Degradation Products." Journal of Chromatographic Science.
-
PubChem. (2024). "Linagliptin Compound Summary - pKa and Solubility Data."
Sources
- 1. Linagliptin | 668270-12-0 [chemicalbook.com]
- 2. Analytical Enantio-Separation of Linagliptin in Linagliptin and Metformin HCl Dosage Forms by Applying Two-Level Factorial Design [mdpi.com]
- 3. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectral interpretation of N-Des(2-butynyl) 3'-N-Boc Linagliptin
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1]
Executive Summary & Structural Context
This guide provides a definitive technical comparison of the 1H NMR spectral characteristics of N-Des(2-butynyl) 3'-N-Boc Linagliptin (hereafter referred to as Compound A ) versus the final Active Pharmaceutical Ingredient (API), Linagliptin .[1]
Compound A serves as a critical reference standard for impurity profiling and synthesis process control.[1] It represents a specific intermediate where:
-
The xanthine N-7 position is unsubstituted (lacking the 2-butynyl group).[1]
-
The piperidine amine is protected with a tert-butyloxycarbonyl (Boc) group.[1]
Accurate identification of this compound relies on detecting the absence of alkyne-associated signals and the presence of the Boc protecting group, alongside the diagnostic shift of the xanthine proton.
Structural Logic & Nomenclature
-
Chemical Name: tert-butyl ((3R)-1-(3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate.[1]
-
Role: Late-stage synthesis intermediate or degradation impurity.[1]
Experimental Protocol: Self-Validating NMR Workflow
To ensure spectral reproducibility and accurate assignment, follow this standardized protocol. This workflow is designed to eliminate solvent effects that often obscure labile protons (N-H).[1]
Materials & Methods[1][3][4][5][6][7][8]
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).[1]
-
Rationale: Chloroform-d (CDCl₃) is unsuitable due to the poor solubility of the xanthine core and the potential for rapid exchange of the N-7 proton.[1] DMSO-d₆ stabilizes the N-H tautomer, allowing for the observation of the diagnostic downfield singlet (>12 ppm).
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Instrument Parameters:
-
Frequency: ≥ 400 MHz (500 MHz recommended for piperidine resolution).
-
Temperature: 298 K (25 °C).[1]
-
Pulse Sequence: Standard 1D proton (zg30) with 30° flip angle.[1]
-
Number of Scans (NS): 16–32 (sufficient for S/N > 100).
-
Relaxation Delay (D1): ≥ 1.0 s (ensure integration accuracy of the Boc singlet).
-
Spectral Interpretation & Comparative Analysis
The following analysis compares Compound A directly against Linagliptin (API) and the 3'-N-Boc Linagliptin precursor.
The Diagnostic "Fingerprint" Regions
| Region (ppm) | Signal Type | Compound A (Target) | Linagliptin (API) | Interpretation & Causality |
| 12.0 – 14.0 | Broad Singlet | Present (~13.2 ppm) | Absent | Critical Differentiator. The N-7 proton of the xanthine core is visible in Compound A due to the lack of the butynyl group.[1] In Linagliptin, this position is substituted. |
| 4.8 – 4.9 | Singlet/Multiplet | Absent | Present (~4.9 ppm) | N-7 Methylene (Butynyl). The CH₂ linking the alkyne to the xanthine is missing in Compound A. |
| 2.8 – 2.9 | Singlet | Present (~2.87 ppm) | Present (~2.88 ppm) | Quinazoline Methyl. This signal (Ar-CH₃) is structurally conserved and serves as an internal chemical shift reference check.[1] |
| 1.7 – 1.8 | Triplet/Singlet | Absent | Present (~1.78 ppm) | Alkyne Methyl. The terminal methyl group of the 2-butynyl chain is missing in Compound A. |
| 1.3 – 1.4 | Strong Singlet | Present (~1.39 ppm) | Absent | Boc Group (9H). The tert-butyl signal is the hallmark of the protected amine.[1] Its integration (9H) confirms the presence of the protecting group. |
Detailed Assignment of the Scaffold
A. The Xanthine & Quinazoline Core (Aromatic Region)
The aromatic region (7.0 – 8.5 ppm) remains relatively stable between the species, as the quinazoline ring is distal to the modification sites.
-
δ 8.2 – 8.3 ppm (d, 1H): Quinazoline H-8.[1]
-
δ 7.6 – 7.7 ppm (d, 1H): Quinazoline H-5/6.[1]
-
δ 5.3 – 5.4 ppm (s, 2H): N1-Methylene bridge (linking Xanthine to Quinazoline).[1] Note: This singlet may show slight shifts depending on concentration due to stacking interactions.
B. The Piperidine Ring (Aliphatic Region)
The piperidine ring signals in Compound A are magnetically non-equivalent due to the chiral center at C-3 and the restricted rotation of the Boc-amide.[1]
-
δ 3.8 – 4.2 ppm (m): Piperidine protons adjacent to N-Boc and Xanthine-N8.[1] In Linagliptin, the free amine results in these signals appearing slightly upfield.
-
δ 6.8 – 7.0 ppm (d, 1H, exchangeable): The carbamate N-H proton (Boc-NH).[1] This signal is absent in Linagliptin (which has a broad NH₂ exchangeable signal, often indistinct or varying with water content).
Structural Verification Workflow (Graphviz)
The following flowchart illustrates the logic path for confirming the identity of Compound A using 1H NMR data.
Figure 1: Decision tree for distinguishing this compound from related congeners.
Mechanistic Insight: Why These Shifts Occur
-
The "Missing" Butynyl Effect: In Linagliptin, the 2-butynyl group is attached to N-7.[1] The alkyne exerts a magnetic anisotropy effect, shielding the nearby protons. Removing this group (as in Compound A) restores the N-H functionality.[1] The N-H proton on the xanthine imidazole ring is highly acidic (pKa ~8-9) and participates in hydrogen bonding with DMSO, pushing its chemical shift to the extreme downfield region (>12 ppm).[1]
-
The Boc-Protection Effect: The tert-butoxycarbonyl group is electron-withdrawing compared to a free amine.[1] This deshields the methine proton at position 3 of the piperidine ring (H-3'), shifting it downfield compared to the free amine in Linagliptin. Additionally, the bulky Boc group restricts the conformational mobility of the piperidine ring, often broadening the multiplet signals at room temperature.
References
-
Boehringer Ingelheim. (2013).[1] Process for the preparation of chiral 8-(3-aminopiperidin-1-yl)-xanthines.[1] World Intellectual Property Organization.[1] WO 2013/098775.[1][3] Link
-
Lakshmi, K. S., et al. (2017). Characterization of Linagliptin using analytical techniques.[1][4][5][][7][8][9] Drug Analytical Research, 01(2), 30-37.[1] Link
-
RSC Advances. (2015). Synthesis and characterization of process-related impurities of antidiabetic drug Linagliptin.[1] Royal Society of Chemistry.[1] Link
-
National Institutes of Health (NIH). (2016).[1] Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.[1] Molecules, 21(8), 1041. Link
Sources
A Senior Application Scientist's Guide to Validating Analytical Methods for Linagliptin Impurities
This guide provides an in-depth, experience-driven framework for validating robust and reliable analytical methods for the identification and quantification of impurities in Linagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] We will move beyond rote procedural lists to explore the scientific rationale behind method selection, validation parameter design, and data interpretation, ensuring your methods are not only compliant but scientifically sound.
The core principle of any analytical method validation is to demonstrate, with a high degree of assurance, that the method is suitable for its intended purpose.[3][4] For impurity analysis, this means the method must be sensitive, specific, and accurate enough to detect and quantify potentially harmful related substances, ensuring the safety and efficacy of the final drug product.
The Regulatory & Scientific Foundation
All method validation activities must be grounded in a thorough understanding of the regulatory landscape. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is the cornerstone document providing a comprehensive framework for validation.[3][4][5] The U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) have adopted these principles, creating a harmonized global standard.[6][7][8]
The recent evolution of these guidelines, with the introduction of ICH Q14 (Analytical Procedure Development) and the revision to ICH Q2(R2), emphasizes a more holistic, lifecycle-based approach.[9][10][11] This modern perspective encourages a deeper scientific understanding of the method's capabilities and limitations from the outset.
Understanding Linagliptin and Its Impurity Profile
Linagliptin (C₂₅H₂₈N₈O₂) is a xanthine-based molecule. Its synthesis and degradation can result in a variety of related substances. Forced degradation studies are an indispensable tool for understanding this profile.[12][13] By subjecting Linagliptin to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress), we can intentionally generate degradation products.[13][14]
Common Stress Conditions for Linagliptin:
-
Base Hydrolysis: 0.1N NaOH (Linagliptin shows significant degradation under basic conditions)[14][15][16]
-
Oxidation: 3% H₂O₂ (Significant degradation is often observed)[15][16][17]
-
Thermal Degradation: Dry heat (e.g., 60-80°C)[15]
-
Photolytic Degradation: Exposure to UV light[16]
These studies are critical for developing a "stability-indicating" method—one that can unequivocally separate the intact active pharmaceutical ingredient (API) from its potential impurities and degradation products.
The Central Role of Certified Reference Standards
Accurate validation is impossible without well-characterized reference standards for both Linagliptin and its known impurities. These standards serve as the benchmark against which the method's performance is measured.
| Standard Type | Description | Primary Use in Validation |
| Primary Standard | A substance of the highest purity, fully characterized and accepted without reference to other standards. | Used to calibrate and qualify secondary/working standards. |
| Working Standard | A standard prepared from the primary standard, used for routine analysis. | Used for linearity, accuracy, precision, and specificity experiments. |
| Impurity Standard | A certified standard of a known Linagliptin impurity. | Essential for specificity (peak identification and resolution), and for quantifying known impurities. |
Sourcing these standards from reputable suppliers who provide a certificate of analysis (CoA) with purity data is a non-negotiable step.
Comparative Guide: Validating a Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for impurity analysis in the pharmaceutical industry due to its robustness, precision, and resolving power.[18][19] Below, we compare key aspects of a typical method and outline the validation process.
Workflow for Method Validation
The validation process is a logical sequence of experiments, each building upon the last.
Caption: A typical workflow for analytical method validation.
Experimental Protocol: A Representative RP-HPLC Method
This protocol is a synthesized example based on common methods found in the literature.[15][17][19][20] The causality behind each choice is explained.
Objective: To quantify known impurities and detect unknown impurities in Linagliptin drug substance.
-
Instrumentation: HPLC with a PDA or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: C18 columns provide excellent hydrophobic retention, which is ideal for separating the moderately polar Linagliptin from its potentially more polar or non-polar impurities.
-
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (pH adjusted to ~2.5-3.0).
-
Rationale: A low pH suppresses the ionization of acidic analytes and protonates residual silanols on the column, reducing peak tailing and improving peak shape.
-
-
B: Acetonitrile.
-
Rationale: Acetonitrile is a common organic modifier with low UV cutoff and viscosity, providing good separation efficiency.
-
-
-
Elution Mode: Gradient elution.
-
Rationale: A gradient is superior to isocratic elution for impurity methods. It allows for the effective elution of late-eluting, non-polar impurities while ensuring sharp peaks for early-eluting, polar impurities, all within a reasonable run time.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Rationale: This wavelength provides a good balance of sensitivity for both the Linagliptin API and its common impurities.[17] A photodiode array (PDA) detector is highly recommended to assess peak purity across multiple wavelengths.
-
-
Column Temperature: 30°C.
-
Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency.
-
-
Injection Volume: 10 µL.
Validation Parameter Deep Dive & Data Comparison
Here we provide an objective comparison of expected performance for two hypothetical but realistic HPLC methods: a standard HPLC-UV method and a more modern UPLC-UV (Ultra-Performance Liquid Chromatography) method. UPLC uses smaller particle size columns and higher pressures to achieve faster run times and better resolution.
1. Specificity
-
Objective: To demonstrate that the method can accurately measure the analyte in the presence of other components, including impurities, degradants, and matrix components.
-
Execution: Analyze a placebo, the Linagliptin standard, individual impurity standards, and samples from forced degradation studies.
-
Acceptance Criteria: The Linagliptin peak should be free from any co-eluting peaks (as determined by a PDA detector's peak purity analysis) and well-resolved from all impurity peaks (Resolution > 2.0).
2. Linearity
-
Objective: To demonstrate a direct proportional relationship between concentration and the analytical signal.
-
Execution: Prepare a series of solutions of the Linagliptin and each impurity standard at a minimum of five concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit for that impurity.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
3. Accuracy
-
Objective: To demonstrate the closeness of the test results to the true value.
-
Execution: Spike a placebo or sample matrix with known amounts of Linagliptin and its impurities at three concentration levels (e.g., 80%, 100%, 120% of the specification limit).
-
Acceptance Criteria: Percent recovery should be within 98.0% to 102.0%.[21]
4. Precision
-
Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay): Analysis of replicate samples by the same analyst on the same day with the same equipment.
-
Intermediate Precision: Analysis by different analysts, on different days, with different equipment.
-
-
Acceptance Criteria: Relative Standard Deviation (%RSD) should not be more than 2.0%.
5. Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Execution: Typically determined based on the signal-to-noise ratio (S/N) of the response (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.[21]
6. Robustness
-
Objective: To demonstrate the method's reliability with respect to deliberate minor variations in method parameters.
-
Execution: Introduce small, deliberate changes to parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).
-
Acceptance Criteria: System suitability parameters must still pass, and the results should not be significantly affected by the changes.
Comparative Data Summary
The following table summarizes typical validation results, comparing a standard HPLC method with a more advanced UPLC method.
| Validation Parameter | HPLC-UV Method | UPLC-UV Method | Rationale for Difference |
| Specificity (Resolution) | Resolution > 2.0 for critical pairs | Resolution > 3.0 for critical pairs | Smaller particles in UPLC columns lead to higher efficiency and sharper peaks, improving resolution. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.9995 | Both methods should exhibit excellent linearity. UPLC might show slightly better correlation due to higher peak efficiency. |
| Accuracy (% Recovery) | 98.5% - 101.5% | 99.0% - 101.0% | Both are highly accurate. UPLC's better resolution can reduce the risk of co-elution, slightly improving accuracy. |
| Precision (%RSD) | Repeatability: < 1.5%Intermediate: < 2.0% | Repeatability: < 1.0%Intermediate: < 1.5% | The higher efficiency and speed of UPLC systems often lead to better precision. |
| LOQ (as % of test conc.) | ~0.05% | ~0.03% | UPLC's sharper peaks result in a better signal-to-noise ratio, allowing for lower quantification limits. |
| Robustness | Passes with minor variations | Passes with minor variations | Both methods should be designed for robustness. UPLC methods can sometimes be more sensitive to small changes. |
| Typical Run Time | 25-40 minutes | 5-10 minutes | This is the primary advantage of UPLC, offering significant gains in laboratory throughput. |
Selecting the Right Analytical Method
The choice between HPLC and UPLC, or even a more advanced technique like LC-MS for impurity identification, depends on the specific needs of the project.
Caption: A decision tree for selecting an analytical method.
Conclusion: A Commitment to Scientific Integrity
Validating an analytical method for Linagliptin impurities is more than a regulatory checklist; it is a scientific investigation that establishes the trustworthiness of your data. By grounding your work in the principles of ICH Q2(R1), understanding the chemical nature of your analyte through forced degradation, and meticulously executing each validation experiment with high-quality reference standards, you build a self-validating system. The choice between methods like HPLC and UPLC should be driven by a clear understanding of project needs, balancing the robustness of established methods with the speed and sensitivity of newer technologies. This comprehensive approach ensures that your analytical methods are fit for purpose, safeguarding product quality and patient safety.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][3]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][5]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][6]
-
A Review on Forced Degradation Studies on Linagliptin Tablet by Reverse Phase HPLC Method. World Journal of Pharmacy and Pharmaceutical Sciences. [Link][12]
-
Forced Degradation Studies on Linagliptin Tablets by Reverse Phase HPLC Method. World Journal of Pharmaceutical Research. [Link][13]
-
Stability Indicating Assay of Empagliflozin and Linagliptin. Journal of Chemical Health Risks. [Link][15]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link][4]
-
Impurity Profiling Stability Indicating Method Development and Validation of Linagliptin and LC-MS Characterization of Oxidative. RASĀYAN Journal of Chemistry. [Link][17]
-
A Validated RP-HPLC Method for the Determination of Linagliptin. Semantic Scholar. [Link][20]
-
Quality Guidelines. International Council for Harmonisation. [Link][9]
-
Chromatograms of forced degradation of Linagliptin with 0.1N... ResearchGate. [Link][16]
-
DEVELOPMENT OF Stability Indicating RP-HPLC Method for Linagliptin. International Journal of Creative Research Thoughts. [Link][14]
-
A Review on Analytical Method for Estimation of Linagliptin and its Impurity. Academic Strive. [Link][18]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. [Link][7]
-
FDA Guidance on analytical procedures and methods validation published. ECA Academy. [Link][8]
-
Development and Validation of Analytical Method for Linagliptin Drugs in Pharmaceutical Dosage form by RP-HPLC. Impactfactor. [Link][21]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link][10]
-
METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN BY USING RP-HPLC TECHNIQUE. Journal of Emerging Technologies and Innovative Research. [Link][19]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link][11]
-
Linagliptin - New Drug Evaluation Monograph. Virginia.gov. [Link][1]
Sources
- 1. orpdl.org [orpdl.org]
- 2. scribd.com [scribd.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 9. ICH Official web site : ICH [ich.org]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. fda.gov [fda.gov]
- 12. wjpps.com [wjpps.com]
- 13. wjpr.net [wjpr.net]
- 14. ijcrt.org [ijcrt.org]
- 15. jchr.org [jchr.org]
- 16. researchgate.net [researchgate.net]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. academicstrive.com [academicstrive.com]
- 19. jetir.org [jetir.org]
- 20. semanticscholar.org [semanticscholar.org]
- 21. impactfactor.org [impactfactor.org]
A Comparative Guide to the Infrared Spectroscopic Characterization of N-Des(2-butynyl) 3'-N-Boc Linagliptin
Introduction
In the landscape of pharmaceutical development and quality control, the unambiguous characterization of active pharmaceutical ingredients (APIs), their intermediates, and potential impurities is paramount. N-Des(2-butynyl) 3'-N-Boc Linagliptin is a significant compound, often encountered as a key intermediate or impurity in the synthesis of Linagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes[1][]. Its structural integrity directly impacts the purity and safety profile of the final API.
This guide provides an in-depth analysis of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy. We will dissect its molecular structure to predict its infrared absorption profile, compare this with the parent compound Linagliptin, and benchmark the utility of IR spectroscopy against other common analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, scientifically-grounded methodology for the characterization of this molecule.
Molecular Structure and Expected Vibrational Modes
The first principle of spectroscopic analysis is a thorough understanding of the analyte's molecular structure. This compound is a derivative of Linagliptin where the butynyl group at the N7 position of the xanthine core is absent, and the primary amine on the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group.
The key functional groups that will dictate the compound's IR spectrum are:
-
Secondary Amine (N-H) of the Carbamate: The Boc-protected amine forms a carbamate linkage.
-
Carbonyl (C=O) of the Carbamate: A strong, characteristic absorption is expected.
-
Tertiary Amines: Present in the xanthine and piperidine rings.
-
Amide/Lactam Carbonyls (C=O): Within the xanthine ring system.
-
Aromatic Rings: The quinazoline and xanthine systems contain C=C and C=N bonds.
-
Aliphatic C-H Bonds: From the piperidine and tert-butyl groups.
-
Aromatic C-H Bonds: On the quinazoline ring.
-
C-N and C-O Bonds: Various single bonds throughout the structure.
Below is a diagram illustrating the key functional moieties of the molecule.
Caption: Key functional groups in this compound.
Interpreting the Infrared Spectrum: A Predictive and Comparative Analysis
FT-IR spectroscopy is exceptionally powerful for identifying functional groups because specific covalent bonds vibrate at characteristic frequencies when they absorb infrared radiation[3]. Based on the structure, we can predict the regions of significant absorption.
Predicted IR Absorption Data
The following table summarizes the expected vibrational frequencies for this compound, with ranges compiled from established spectroscopic data sources.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Authoritative References |
| Carbamate N-H | Stretch | 3350 - 3310 | Medium, Sharp | A single peak is expected for a secondary amine/amide, typically sharper than an alcohol's O-H stretch.[4][5][6] |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak | Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon has sp² hybridization.[7][8] |
| Aliphatic C-H | Stretch | 2980 - 2850 | Strong | C-H bonds on sp³ hybridized carbons (piperidine, tert-butyl) absorb below 3000 cm⁻¹. The tert-butyl group will contribute significantly here.[9][10] |
| Carbamate C=O | Stretch | 1715 - 1680 | Strong | The carbonyl of the Boc group is a key diagnostic peak. Its position can be influenced by hydrogen bonding.[11][12] |
| Xanthine C=O | Stretch | 1700 - 1650 | Strong | The two amide (lactam) carbonyls in the xanthine ring will produce strong absorptions, potentially overlapping.[13][14] |
| Aromatic C=C / C=N | In-ring Stretch | 1615 - 1450 | Medium to Strong | Multiple bands are expected from the stretching vibrations within the quinazoline and xanthine ring systems.[7][8] |
| Carbamate N-H | Bend | 1540 - 1510 | Medium | This "Amide II" band is another characteristic feature of the N-Boc group.[11] |
| tert-Butyl Group | C-H Bend | 1390 & 1365 | Medium | A characteristic doublet is often observed for the symmetric and asymmetric bending of the methyl groups in a tert-butyl moiety.[10] |
| Aromatic C-N | Stretch | 1335 - 1250 | Strong | The stretching of C-N bonds where the carbon is part of an aromatic system is typically strong.[4][7] |
| Aliphatic C-N | Stretch | 1250 - 1020 | Medium | Multiple C-N stretching vibrations from the piperidine and its connection to the xanthine core will appear in this region.[4][15] |
Comparative Analysis: this compound vs. Linagliptin
Comparing the spectrum of the title compound with that of the parent API, Linagliptin, is a critical step in identity confirmation. A study characterizing Linagliptin noted key IR bands for its main functional groups.[1][16] The most significant differences arise from the two key structural modifications:
-
Absence of the Butynyl Group: The IR spectrum of Linagliptin would feature a weak but sharp alkyne C≡C stretching absorption around 2260-2100 cm⁻¹ and a terminal alkyne ≡C-H stretch around 3300 cm⁻¹, if it were terminal. Since it's an internal but-2-ynyl group, only the C≡C stretch would be present and likely very weak or absent due to symmetry. This band will be completely absent in the spectrum of this compound.
-
Presence of the N-Boc Group: The spectrum of the title compound will be dominated by new, strong absorptions characteristic of the Boc protecting group. These include the strong C=O stretch (~1700 cm⁻¹) and the characteristic C-H bending vibrations of the bulky tert-butyl group.[11][17][18]
-
Change in the Amine Region: Linagliptin has a primary amine (R-NH₂) on the piperidine ring, which would show two N-H stretching bands in the 3400-3250 cm⁻¹ region.[4] The title compound has a secondary carbamate (R₂N-H), which will show only a single, sharp N-H stretching band .[5][19] This change from a two-band to a one-band signal in the N-H stretch region is a crucial diagnostic marker.
Comparison with Other Analytical Techniques
While FT-IR is excellent for functional group identification, a comprehensive characterization relies on orthogonal techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide the definitive structural elucidation by showing the connectivity of atoms. NMR would easily confirm the absence of the butynyl protons and the presence of the 9-proton singlet for the tert-butyl group.
-
Mass Spectrometry (MS): MS provides the molecular weight (C₂₆H₃₂N₈O₄ gives a monoisotopic mass of 520.2546 Da) and fragmentation patterns, confirming the overall molecular formula and key structural components.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment and quantification of the compound and any related impurities.[]
Experimental Protocol for FT-IR Analysis
This section provides a self-validating protocol for acquiring a high-quality FT-IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.
Rationale for Method Selection
The ATR-FTIR method is chosen for its speed, ease of use, and reproducibility. It avoids the laborious process of creating KBr pellets and potential issues with moisture that can obscure the N-H and O-H stretching regions of the spectrum. The quality of the spectrum is validated by ensuring a good signal-to-noise ratio and a flat baseline.
Step-by-Step Methodology
Caption: Standard workflow for ATR-FTIR data acquisition.
-
Instrument Preparation:
-
Causality: The FT-IR spectrometer bench must be purged with dry nitrogen or dry air to minimize atmospheric water vapor and CO₂ absorptions, which interfere with the sample spectrum, particularly in the ~3700-3500 cm⁻¹ (H₂O) and ~2360 cm⁻¹ (CO₂) regions.[21]
-
Clean the ATR diamond or germanium crystal surface meticulously with a solvent-moistened, lint-free wipe (e.g., isopropanol) and allow it to dry completely. This prevents cross-contamination.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This measurement of the instrument, atmosphere, and crystal response is digitally subtracted from the sample spectrum.
-
Self-Validation: The resulting background should be a straight line, confirming the cleanliness of the crystal and stability of the instrument environment.
-
-
Sample Preparation and Loading:
-
Ensure the sample of this compound is dry. Moisture can lead to a broad O-H absorption band that may obscure the N-H stretching region.
-
Place a small amount of the solid powder (a few milligrams is sufficient) onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Use the instrument's pressure arm to apply consistent and firm pressure to the sample. This is critical for ensuring good optical contact between the sample and the ATR crystal, which is necessary for a high-quality, intense spectrum.
-
Collect the sample spectrum using the same resolution and number of scans as the background (e.g., 4 cm⁻¹ resolution, 32 scans).
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance spectrum.
-
Apply an ATR correction algorithm if available. This corrects for the depth of penetration of the IR beam, which is wavelength-dependent, making the resulting spectrum more comparable to a traditional transmission spectrum.
-
Analyze the spectrum by identifying the peak positions (wavenumbers) and intensities of the key functional groups as outlined in Table 1.
-
Conclusion
FT-IR spectroscopy provides a highly valuable and information-rich analytical fingerprint for this compound. The key diagnostic features for this molecule are the single N-H stretch, the strong carbamate and xanthine carbonyl absorptions, and the complete absence of any alkyne-related signals that would be present in certain Linagliptin precursors or related substances. When integrated into a broader characterization workflow that includes mass spectrometry and NMR, FT-IR serves as an efficient and reliable tool for identity confirmation, supporting robust process control and quality assurance in pharmaceutical manufacturing.
References
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
-
Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]
-
Smith, B. C. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259-1265. Retrieved from [Link]
-
Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]
-
Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Retrieved from [Link]
-
Kuroki, Y., et al. (2022). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Journal of the American Chemical Society, 144(11), 4856-4867. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
de Oliveira, A. R. M., et al. (2016). Characterization of linagliptin using analytical techniques. Brazilian Journal of Pharmaceutical Sciences, 52(1), 179-189. Retrieved from [Link]
-
Kim, K., et al. (2025). Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydration dynamics. The Journal of Chemical Physics, 163(22). Retrieved from [Link]
-
Gumieniczek, A., et al. (2022). DSC, FT-IR and NIR with Chemometric Assessment Using PCA and HCA for Estimation of the Chemical Stability of Oral Antidiabetic Drug Linagliptin in the Presence of Pharmaceutical Excipients. Molecules, 27(13), 4283. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC, FT-IR and NIR characteristics of pure compounds: linagliptin.... Retrieved from [Link]
-
Gumieniczek, A., et al. (2022). DSC, FT-IR and NIR with Chemometric Assessment Using PCA and HCA for Estimation of the Chemical Stability of Oral Antidiabetic Drug Linagliptin in the Presence of Pharmaceutical Excipients. Molecules, 27(13), 4283. Retrieved from [Link]
-
Sangeetha, R.K., & Subashri, T. (n.d.). A simple and rapid method of analysis of linagliptin... European Journal of Pharmaceutical and Medical Research. Retrieved from [Link]
-
Dopfer, O., et al. (2007). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. The Journal of Physical Chemistry A, 111(49), 11571-11574. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). N-Des(2-butynyl) 3-N-Boc Linagliptin. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
-
Genesapiens. (n.d.). This compound 50mg. Retrieved from [Link]
-
ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]
-
Kumar, V., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2, 161-166. Retrieved from [Link]
-
Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines - A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butanol. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra for linagliptin (a) in the non-stressed (I) and stressed (II) samples. Retrieved from [Link]
-
de Oliveira, A. R. M., et al. (2016). Characterization of linagliptin using analytical techniques. Brazilian Journal of Pharmaceutical Sciences, 52(1), 179-189. Retrieved from [Link]
-
Gumieniczek, A., et al. (2022). DSC, FT-IR and NIR with Chemometric Assessment Using PCA and HCA for Estimation of the Chemical Stability of Oral Antidiabetic Drug Linagliptin in the Presence of Pharmaceutical Excipients. Molecules, 27(13), 4283. Retrieved from [Link]
-
Gumieniczek, A., et al. (2022). Response to Comments on Gumieniczek et al. DSC, FT-IR and NIR with Chemometric Assessment Using PCA and HCA for Estimation of the Chemical Stability of Oral Antidiabetic Drug Linagliptin in the Presence of Pharmaceutical Excipients. Molecules 2022, 27, 4283. Molecules, 27(18), 5894. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 6. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. DSC, FT-IR and NIR with Chemometric Assessment Using PCA and HCA for Estimation of the Chemical Stability of Oral Antidiabetic Drug Linagliptin in the Presence of Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Infrared Spectrometry [www2.chemistry.msu.edu]
- 16. seer.ufrgs.br [seer.ufrgs.br]
- 17. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 21. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
